

A Spectroscopic Showdown: Differentiating 6-Methoxyquinoline-4-carbaldehyde from its Isomers

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Compound of Interest		
Compound Name:	6-Methoxyquinoline-4- carbaldehyde	
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For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an objective spectroscopic comparison of **6-Methoxyquinoline-4-carbaldehyde** and its key isomers, 2-Methoxyquinoline-3-carbaldehyde and 8-Methoxyquinoline-2-carbaldehyde. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, this document aims to serve as a practical reference for distinguishing these closely related molecules.

The core structure under investigation is methoxyquinoline-carbaldehyde, with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[1][2][3][4] The differentiation of these isomers hinges on the unique electronic environments of their constituent atoms, which are directly influenced by the positions of the methoxy (-OCH₃) and carbaldehyde (-CHO) functional groups on the quinoline ring. These structural nuances give rise to distinct spectroscopic fingerprints.

Molecular Structures and Isomerism

The key to differentiating these compounds lies in the substitution pattern on the quinoline ring. The varied placement of the electron-donating methoxy group and the electron-withdrawing



aldehyde group creates distinct electronic and steric environments, which are reflected in their spectroscopic data.

Molecular Structures of Methoxyquinoline-carbaldehyde Isomers

8-Methoxyquinoline-2-carbaldehyde
img2

2-Methoxyquinoline-3-carbaldehyde
img1

6-Methoxyquinoline-4-carbaldehyde
img0

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Figure 1. Investigated Methoxyquinoline-carbaldehyde Isomers.

Spectroscopic Data Comparison

The following tables summarize the available quantitative data for **6-Methoxyquinoline-4-carbaldehyde** and its isomers. These values serve as a basis for direct comparison and identification.

Table 1. 1 H NMR Spectroscopic Data (Chemical Shifts δ in ppm)



Proton	6- Methoxyquinoline- 4-carbaldehyde	2- Methoxyquinoline- 3-carbaldehyde	8- Methoxyquinoline- 2-carbaldehyde
-CHO	~10.2 (s)	~10.4 (s)	~10.1 (s)
-OCH₃	~3.9 (s)	~4.1 (s)	~4.1 (s)
Quinoline Protons	7.3 - 9.0 (m)	7.5 - 8.2 (m)	7.1 - 8.2 (m)

Note: Specific peak assignments and coupling constants for **6-Methoxyquinoline-4-carbaldehyde** are less commonly published; values are estimated based on related structures. The chemical environment significantly affects proton shifts, providing a reliable method for distinguishing isomers.[5]

Table 2. ¹³C NMR Spectroscopic Data (Chemical Shifts δ

in ppm)

Carbon	6- Methoxyquinoline- 4-carbaldehyde	2- Methoxyquinoline- 3-carbaldehyde	8- Methoxyquinoline- 2-carbaldehyde
C=O (Aldehyde)	~193.0	~190.0	~192.0
-OCH₃	~55.8	~55.0	~56.0
Quinoline Carbons	102.0 - 160.0	115.0 - 162.0	108.0 - 155.0

Note: The chemical shift of the aldehyde carbon and the carbons of the quinoline ring are particularly sensitive to the electronic effects of the substituent positions.

Table 3. IR and Mass Spectrometry Data



Spectroscopic Feature	6- Methoxyquinoline- 4-carbaldehyde	2- Methoxyquinoline- 3-carbaldehyde	8- Methoxyquinoline- 2-carbaldehyde
IR: C=O Stretch (cm ⁻¹)	~1690	~1685	~1695
IR: C-O-C Stretch (cm ⁻¹)	~1240	~1250	~1230
MS: Molecular Ion [M]+ (m/z)	187	187	187
MS: Key Fragment Ion (m/z)	158 ([M-CHO]+)	158 ([M-CHO]+)	158 ([M-CHO]+)

Note: While the molecular ion peak confirms the molecular formula, the fragmentation patterns can offer clues to the structure. The loss of the aldehyde group (CHO, 29 Da) is a common fragmentation pathway for these isomers.[6][7]

Table 4. UV-Visible Spectroscopic Data

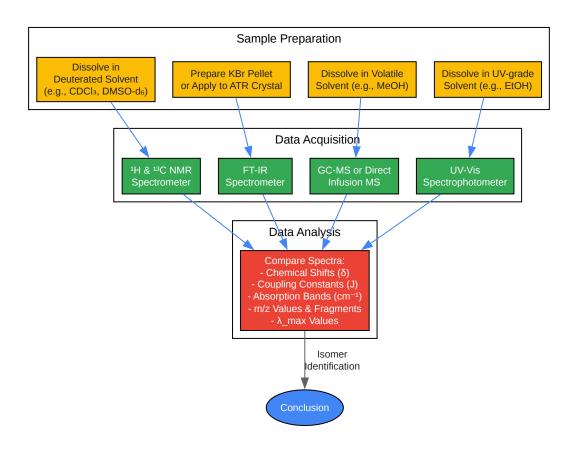
Parameter	6- Methoxyquinoline- 4-carbaldehyde	2- Methoxyquinoline- 3-carbaldehyde	8- Methoxyquinoline- 2-carbaldehyde
λ_max (nm)	~280, ~350	~275, ~340	~270, ~330
Solvent	Ethanol	Methanol	Not Specified

Note: The maximum absorption wavelengths (λ _max) are influenced by the extent of π -conjugation within the molecule. The position of the substituents can alter the electronic transitions, leading to shifts in the absorption spectra.[8][9]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The general protocols for these experiments are outlined below.





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Figure 2. General Experimental Workflow for Spectroscopic Comparison.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[10]



- Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, protondecoupled spectra are typically acquired to simplify the spectrum to a series of singlets.[11]
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: Solid samples can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a small amount of the solid can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12]
- Instrumentation: An FT-IR spectrometer is used to scan the sample, typically over a range of 4000 to 650 cm⁻¹.[12] A background spectrum is collected prior to the sample scan to subtract atmospheric contributions.
- 3. Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.
- Instrumentation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The GC separates the components of the sample before they enter the mass spectrometer (MS).
- Analysis: The MS is typically operated in electron ionization (EI) mode at 70 eV. The
 instrument scans a mass range (e.g., m/z 40–600) to detect the molecular ion and its
 fragment ions.[13]
- 4. UV-Visible (UV-Vis) Spectroscopy
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One cuvette holds the sample solution, and a matched reference cuvette holds the pure solvent.[14]



 Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 800 nm, to identify the wavelengths of maximum absorbance (λ max).[15]

Conclusion

The spectroscopic data presented provides a clear basis for the differentiation of **6-Methoxyquinoline-4-carbaldehyde** from its 2,3- and 8,2- isomers. ^1H and ^{13}C NMR are the most powerful techniques, offering distinct chemical shifts and coupling patterns for the aromatic protons and carbons due to the varied electronic effects of the substituent positions. IR spectroscopy provides confirmatory evidence through the characteristic carbonyl stretch, while mass spectrometry confirms the molecular weight and offers insights through fragmentation. Finally, UV-Vis spectroscopy can reveal subtle differences in the conjugated π -electron systems. By employing these standard analytical techniques and comparing the resulting data with the values provided in this guide, researchers can confidently identify and distinguish between these important quinoline isomers.

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